molecular formula C19H19NO3 B254982 N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide

N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No. B254982
M. Wt: 309.4 g/mol
InChI Key: WGLYCVMVKHRSLS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as AEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AEA belongs to the family of N-acylphenylacrylamides and is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of AEA is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. AEA has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain, inflammation, and immune function. AEA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit analgesic effects, making it a potential candidate for the treatment of pain. AEA has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

AEA has several advantages as a research tool. It is relatively easy to synthesize, and its properties can be easily modified by changing the reaction conditions. AEA is also stable under normal laboratory conditions, making it easy to handle and store. However, AEA has some limitations as a research tool. It is relatively expensive, and its availability is limited. AEA is also not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for the research on AEA. One direction is to explore the potential applications of AEA in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to investigate the potential use of AEA as a new antimicrobial agent. Further studies are also needed to elucidate the mechanism of action of AEA and to identify its molecular targets. In addition, the development of new synthetic methods for AEA and its derivatives could lead to the discovery of new compounds with improved properties.

Synthesis Methods

AEA can be synthesized using a variety of methods, including the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acryloyl chloride in the presence of a base catalyst. Other methods include the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acrylamide in the presence of a base catalyst. The yield of AEA can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.

Scientific Research Applications

AEA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H19NO3/c1-3-23-18-10-7-15(8-11-18)9-12-19(22)20-17-6-4-5-16(13-17)14(2)21/h4-13H,3H2,1-2H3,(H,20,22)/b12-9+

InChI Key

WGLYCVMVKHRSLS-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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